molecular formula C16H24N4O B6614080 N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide CAS No. 774191-56-9

N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Cat. No. B6614080
CAS RN: 774191-56-9
M. Wt: 288.39 g/mol
InChI Key: SKYQLJVIYFBBRR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide (NCPA) is a pyridine-containing amide compound that has been studied for its potential applications in various scientific research fields. NCPA has a variety of biochemical and physiological effects, and has been used in experiments related to drug delivery, gene expression, and protein-protein interactions. NCPA has also been studied for its potential use in drug development and drug delivery, as well as its potential therapeutic and diagnostic applications.

Scientific Research Applications

N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been studied for its potential applications in various scientific research fields, such as drug delivery, gene expression, and protein-protein interactions. N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has also been studied for its potential use in drug development and drug delivery, as well as its potential therapeutic and diagnostic applications. N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been used in experiments related to protein-protein interactions, gene expression, and drug delivery, and has been studied for its potential use in drug development and drug delivery.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is not fully understood. However, it is believed that N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide binds to hydrophobic regions of proteins, allowing it to interact with other proteins and affect their function. Additionally, N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is believed to interact with membrane proteins and affect their function, as well as interact with other molecules and affect their function.
Biochemical and Physiological Effects
N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of gene expression, and the modulation of drug delivery. Additionally, N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been shown to modulate the activity of several enzymes, including those involved in the metabolism of drugs, hormones, and neurotransmitters.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has several advantages for use in lab experiments, including its high purity and its ability to bind to hydrophobic regions of proteins. Additionally, N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is relatively inexpensive and easy to obtain. However, N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has several limitations, including its limited solubility in water and its potential to interact with other molecules and affect their function.

Future Directions

N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has several potential future directions, including its potential use in drug development and drug delivery, as well as its potential applications in gene expression, protein-protein interactions, and drug metabolism. Additionally, N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide may be studied for its potential therapeutic and diagnostic applications, as well as its potential to modulate the activity of enzymes involved in drug metabolism. Additionally, N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide may be studied for its potential to interact with other molecules and affect their function, as well as its potential to modulate the activity of membrane proteins. Finally, N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide may be studied for its potential to modulate the activity of other molecules, such as hormones and neurotransmitters.

Synthesis Methods

N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can be synthesized using a variety of methods, including the reaction of pyridine with cyclopentyl acetate in the presence of a base. The reaction is typically carried out in anhydrous solvents and at temperatures ranging from 0-30°C. The reaction is typically complete within 1-2 hours, and yields N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide in high purity.

properties

IUPAC Name

N-cyclopentyl-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(18-14-5-1-2-6-14)13-19-9-11-20(12-10-19)15-7-3-4-8-17-15/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYQLJVIYFBBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226007
Record name N-Cyclopentyl-4-(2-pyridinyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

CAS RN

774191-56-9
Record name N-Cyclopentyl-4-(2-pyridinyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774191-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-4-(2-pyridinyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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